molecular formula C7H5Br2FZn B14900873 3-Bromo-4-fluorobenzylzinc bromide

3-Bromo-4-fluorobenzylzinc bromide

Cat. No.: B14900873
M. Wt: 333.3 g/mol
InChI Key: MFMIWCWKDFKZJD-UHFFFAOYSA-M
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Description

3-Bromo-4-fluorobenzylzinc bromide is an organozinc compound with the molecular formula C7H5Br2FZn. It is commonly used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This compound is typically supplied as a solution in tetrahydrofuran (THF) and is known for its reactivity and utility in forming carbon-carbon bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-4-fluorobenzylzinc bromide can be synthesized through the reaction of 3-bromo-4-fluorobenzyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

3-Bromo-4-fluorobenzyl bromide+Zn3-Bromo-4-fluorobenzylzinc bromide\text{3-Bromo-4-fluorobenzyl bromide} + \text{Zn} \rightarrow \text{this compound} 3-Bromo-4-fluorobenzyl bromide+Zn→3-Bromo-4-fluorobenzylzinc bromide

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors with precise control over temperature, pressure, and inert atmosphere conditions. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product. The compound is typically packaged in glass bottles with screw caps and septa to maintain its stability during storage and transportation .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-fluorobenzylzinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the organozinc compound and an aryl or vinyl halide in the presence of a palladium catalyst.

Common Reagents and Conditions

    Reagents: Palladium catalysts (e.g., Pd(PPh3)4), aryl or vinyl halides, bases (e.g., K2CO3, NaOH)

    Conditions: Inert atmosphere (e.g., nitrogen or argon), solvents like THF or toluene, temperatures ranging from room temperature to reflux

Major Products

The major products formed from these reactions are biaryl or diaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

3-Bromo-4-fluorobenzylzinc bromide has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.

    Biology: Employed in the modification of biomolecules for studying biological pathways and interactions.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 3-Bromo-4-fluorobenzylzinc bromide in cross-coupling reactions involves the transmetalation step, where the organozinc compound transfers its organic group to the palladium catalyst. This is followed by reductive elimination, which forms the desired carbon-carbon bond and regenerates the palladium catalyst. The molecular targets and pathways involved include the palladium catalyst and the aryl or vinyl halide substrate .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-fluorophenylzinc bromide
  • 4-Bromo-3-fluorobenzylzinc bromide
  • 3-Chloro-4-fluorobenzylzinc bromide

Uniqueness

3-Bromo-4-fluorobenzylzinc bromide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and selectivity in cross-coupling reactions. This makes it a valuable reagent for synthesizing compounds with precise structural and functional properties .

Properties

Molecular Formula

C7H5Br2FZn

Molecular Weight

333.3 g/mol

IUPAC Name

2-bromo-1-fluoro-4-methanidylbenzene;bromozinc(1+)

InChI

InChI=1S/C7H5BrF.BrH.Zn/c1-5-2-3-7(9)6(8)4-5;;/h2-4H,1H2;1H;/q-1;;+2/p-1

InChI Key

MFMIWCWKDFKZJD-UHFFFAOYSA-M

Canonical SMILES

[CH2-]C1=CC(=C(C=C1)F)Br.[Zn+]Br

Origin of Product

United States

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